molecular formula C20H14FN3O B14201282 3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 832738-80-4

3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B14201282
CAS No.: 832738-80-4
M. Wt: 331.3 g/mol
InChI Key: MDLNIAHIDURLFY-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyrido[2,3-d]pyrimidinone core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzylamine with 2-phenylpyridine-3-carboxylic acid under acidic conditions to form the intermediate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired pyrido[2,3-d]pyrimidinone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to alterations in cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific structural features, which confer distinct biological activities. Its fluorophenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

832738-80-4

Molecular Formula

C20H14FN3O

Molecular Weight

331.3 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H14FN3O/c21-16-10-8-14(9-11-16)13-24-19(15-5-2-1-3-6-15)23-18-17(20(24)25)7-4-12-22-18/h1-12H,13H2

InChI Key

MDLNIAHIDURLFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=O)N2CC4=CC=C(C=C4)F

Origin of Product

United States

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